N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide
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Overview
Description
“N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including X-ray crystallography, NMR spectroscopy, and others. Unfortunately, the specific molecular structure analysis for “this compound” is not available in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and others. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the sources I found .Scientific Research Applications
Transformations of Heterocyclic Compounds
The acid-catalyzed transformations of certain furan derivatives, leading to the synthesis of new heterocyclic systems, show the potential of these compounds in creating novel chemical entities. For instance, derivatives of the fused heterocyclic system pyrrolo[1,2-a][1,4]diazocine were obtained through furan ring recyclization, indicating the versatility of such compounds in synthetic chemistry (Stroganova, Vasilin, & Krapivin, 2016).
Antiprotozoal Agents
Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from furan derivatives, exhibited strong DNA affinity and significant in vitro and in vivo antiprotozoal activity against T. b. rhodesiense and P. falciparum, showcasing the potential of furan-based compounds in the development of new antiprotozoal drugs (Ismail et al., 2004).
Synthesis and Properties of Heterocycles
The preparation of N-(quinolin-6-yl)furan-2-carboxamide and its subsequent transformation into thiazolo[5,4-f]quinoline derivatives through electrophilic and nucleophilic substitution reactions further demonstrate the chemical diversity and synthetic utility of furan derivatives in creating complex heterocyclic structures (El’chaninov & Aleksandrov, 2017).
Amplifiers of Phleomycin
Furan and pyridinyl derivatives were synthesized and evaluated as amplifiers of phleomycin against Escherichia coli, indicating the potential application of these compounds in enhancing the efficacy of existing antibiotics and contributing to the development of novel antibacterial strategies (Brown & Cowden, 1982).
Imaging of Reactive Microglia
A PET radiotracer specific for CSF1R, a microglia-specific marker, was developed using a furan-carboxamide derivative. This compound provides a noninvasive tool for imaging reactive microglia and their contribution to neuroinflammation in vivo, which is crucial for understanding and treating various neuropsychiatric disorders (Horti et al., 2019).
Mechanism of Action
- By interacting with these proteins, the compound modulates their activity, affecting hemostasis and thrombosis .
Target of Action
- plays a crucial role in blood clotting, while coagulation factor X is involved in the coagulation cascade.
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Not specified. Not reported. Details about metabolism remain unknown. Not documented. and Clearance : Data is lacking .
Result of Action
Action Environment
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14-2-1-4-18(14)13-6-11(7-16-9-13)8-17-15(20)12-3-5-21-10-12/h3,5-7,9-10H,1-2,4,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFHMWWAROFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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